4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline
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Overview
Description
4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline is a chemical compound that features a unique structure combining an oxetane ring and a nitroaniline moiety. The oxetane ring is a four-membered cyclic ether, known for its strain and reactivity, while the nitroaniline group is a common functional group in organic chemistry, often used in dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline typically involves the formation of the oxetane ring followed by its attachment to the nitroaniline moiety. One common method is the intramolecular cyclization of an epoxide precursor to form the oxetane ring . This can be achieved through various cyclization strategies, including intramolecular etherification and epoxide ring opening/ring closing reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroaniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the nitroaniline moiety.
Scientific Research Applications
4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline exerts its effects is largely dependent on its chemical structure. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert biological effects. The nitroaniline moiety can also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline can be compared with other similar compounds, such as:
4-((3-Methyloxetan-3-yl)methoxy)benzoic acid: This compound also features an oxetane ring but has a benzoic acid moiety instead of a nitroaniline group.
2-((3-Methyloxetan-3-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: This compound includes a boronic ester group, which is useful in cross-coupling reactions.
Properties
IUPAC Name |
4-[(3-methyloxetan-3-yl)methoxy]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(5-16-6-11)7-17-8-2-3-9(12)10(4-8)13(14)15/h2-4H,5-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYDJANMTIYABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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